molecular formula C21H22O3P+ B14507982 Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium CAS No. 62716-53-4

Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium

Cat. No.: B14507982
CAS No.: 62716-53-4
M. Wt: 353.4 g/mol
InChI Key: OCUBMULFTITYCX-UHFFFAOYSA-O
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Description

Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium is a complex organic compound that belongs to the class of bicyclo[3.3.1]nonane derivatives. This compound is characterized by its unique bicyclic structure, which includes two phenyl groups and a phosphonium group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[3.3.1]nonane core: This step involves the cyclization of suitable precursors to form the bicyclic structure.

    Introduction of phenyl groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Incorporation of the phosphonium group: The phosphonium group is introduced via a nucleophilic substitution reaction, often using a phosphine reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The phenyl groups and the phosphonium group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, including enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The phosphonium group plays a crucial role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane (9-BBN): A versatile hydroborating reagent used in organic synthesis.

    Phosphinic acid derivatives: Compounds with similar phosphonium groups and reactivity.

Uniqueness

Hydroxy(9-hydroxy-2,4-diphenylbicyclo[3.3.1]non-2-en-9-yl)oxophosphanium is unique due to its combination of a bicyclic structure with phenyl and phosphonium groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

62716-53-4

Molecular Formula

C21H22O3P+

Molecular Weight

353.4 g/mol

IUPAC Name

hydroxy-(9-hydroxy-2,4-diphenyl-9-bicyclo[3.3.1]non-2-enyl)-oxophosphanium

InChI

InChI=1S/C21H21O3P/c22-21(25(23)24)19-12-7-13-20(21)18(16-10-5-2-6-11-16)14-17(19)15-8-3-1-4-9-15/h1-6,8-11,14,17,19-20,22H,7,12-13H2/p+1

InChI Key

OCUBMULFTITYCX-UHFFFAOYSA-O

Canonical SMILES

C1CC2C(C=C(C(C1)C2(O)[P+](=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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